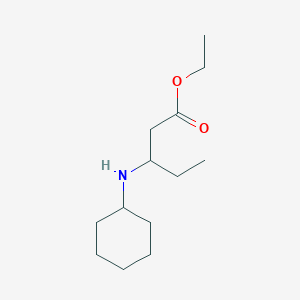
Ethyl 3-(cyclohexylamino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(cyclohexylamino)pentanoate typically involves the reaction of cyclohexylamine with pentanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester. The general reaction can be represented as follows:
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar principles but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve this.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(cyclohexylamino)pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield cyclohexylamine and pentanoic acid.
Reduction: The compound can be reduced to produce the corresponding alcohol.
Oxidation: Oxidation reactions can lead to the formation of various oxidized products, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are often used.
Major Products Formed:
Hydrolysis: Cyclohexylamine and pentanoic acid.
Reduction: Ethyl 3-(cyclohexylamino)pentanol.
Oxidation: Various oxidized derivatives of the ester.
Scientific Research Applications
Ethyl 3-(cyclohexylamino)pentanoate has found applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its use in pharmaceutical formulations and as a potential therapeutic agent.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(cyclohexylamino)pentanoate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets and pathways to elicit a response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Ethyl 3-(cyclohexylamino)pentanoate is structurally similar to other esters and amines, such as:
Ethyl 3-(aminopentanoate): Similar in structure but lacks the cyclohexyl group.
Ethyl 3-(cyclohexylamino)butanoate: Similar but with a shorter alkyl chain.
Ethyl 3-(cyclohexylamino)hexanoate: Similar but with a longer alkyl chain.
These compounds may exhibit similar properties but differ in their reactivity and biological activity due to variations in their molecular structure.
Properties
Molecular Formula |
C13H25NO2 |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
ethyl 3-(cyclohexylamino)pentanoate |
InChI |
InChI=1S/C13H25NO2/c1-3-11(10-13(15)16-4-2)14-12-8-6-5-7-9-12/h11-12,14H,3-10H2,1-2H3 |
InChI Key |
SRAXIRMBOGEOCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)OCC)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















